Cas no 286443-22-9 (trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid)

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxylicacid, 3-ethynyl-3-hydroxy-1-methyl-, trans-
- Cyclobutanecarboxylic acid, 3-ethynyl-3-hydroxy-1-methyl-, trans- (9CI)
- trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
- trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
- PB39030
- trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylicacid
- cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
- (1r,3r)-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
- AT24519
- 286442-92-0
- P13737
- 286443-22-9
- P13736
- cis-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
- PB37594
- SB21720
- SB21721
- CS-0057719
- 1379185-58-6
- DTXSID601185752
- 3-ETHYNYL-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLIC ACID
- CS-0057720
- (1s,3s)-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
- DTXSID301193603
-
- インチ: InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10)/t7-,8-
- InChIKey: WELZENHDPWSVPL-ZKCHVHJHSA-N
- ほほえんだ: C[C@]1(C[C@@](O)(C1)C#C)C(O)=O
計算された属性
- せいみつぶんしりょう: 154.063
- どういたいしつりょう: 154.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- 疎水性パラメータ計算基準値(XlogP): -0.1
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-250MG |
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |
286443-22-9 | 95% | 250MG |
¥ 3,537.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-100MG |
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |
286443-22-9 | 95% | 100MG |
¥ 2,211.00 | 2023-04-13 | |
Chemenu | CM321211-100mg |
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid |
286443-22-9 | 95% | 100mg |
$341 | 2021-06-15 | |
Chemenu | CM321211-100mg |
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid |
286443-22-9 | 95% | 100mg |
$981 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128359-100mg |
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |
286443-22-9 | 98% | 100mg |
¥3618.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128359-500mg |
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |
286443-22-9 | 98% | 500mg |
¥7706.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-5G |
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |
286443-22-9 | 95% | 5g |
¥ 26,492.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-1G |
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |
286443-22-9 | 95% | 1g |
¥ 8,830.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-500MG |
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |
286443-22-9 | 95% | 500MG |
¥ 5,887.00 | 2023-04-13 | |
Ambeed | A863072-1g |
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid |
286443-22-9 | 95+% | 1g |
$1707.0 | 2024-04-20 |
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acidに関する追加情報
Professional Introduction to trans-3-Ethynyl-3-Hydroxy-1-Methylcyclobutanecarboxylic Acid (CAS No. 286443-22-9)
trans-3-Ethynyl-3-Hydroxy-1-methylcyclobutanecarboxylic acid, with the CAS number 286443-22-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of cyclobutane derivatives, which are known for their unique structural properties and potential biological activities. The presence of both ethynyl and hydroxy functional groups in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The molecular structure of trans-3-Ethynyl-3-Hydroxy-1-methylcyclobutanecarboxylic acid consists of a cyclobutane ring substituted with an ethynyl group at the 3-position, a hydroxy group at the same position, and a methyl group at the 1-position. This specific arrangement of functional groups creates a molecule with potential applications in various chemical transformations, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The ethynyl group, in particular, is a versatile handle for further functionalization, enabling the construction of more elaborate molecular architectures.
In recent years, there has been growing interest in cyclobutane derivatives due to their unique physicochemical properties and biological relevance. The cyclobutane ring itself is a rigid structure that can influence the conformation and reactivity of attached functional groups. Additionally, the presence of both hydroxy and ethynyl groups provides multiple sites for interaction with biological targets, making this compound a promising candidate for pharmacological studies.
One of the most intriguing aspects of trans-3-Ethynyl-3-Hydroxy-1-methylcyclobutanecarboxylic acid is its potential as a building block in drug discovery. Researchers have been exploring its utility in the synthesis of novel heterocyclic compounds, which often exhibit enhanced biological activity compared to their parent structures. The ability to introduce diverse functional groups into the cyclobutane core allows for the creation of molecules with tailored properties, which can be fine-tuned to interact with specific biological pathways.
The ethynyl group in particular has been extensively studied for its role in facilitating various chemical transformations. For instance, it can undergo Sonogashira coupling reactions with aryl halides or alkynes, providing a powerful tool for constructing biaryl or alkyne-based scaffolds. These types of reactions are fundamental in medicinal chemistry, as they allow for the rapid assembly of complex molecules that may possess therapeutic potential.
Furthermore, the hydroxy group in trans-3-Ethynyl-3-Hydroxy-1-methylcyclobutanecarboxylic acid can serve as a point of modification for further derivatization. Hydroxylated compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. By leveraging this functional group, researchers can explore new avenues for drug development and optimize the pharmacokinetic profiles of their lead compounds.
In academic research, this compound has been utilized as a precursor in the synthesis of more complex molecules with potential applications in various therapeutic areas. For example, studies have demonstrated its use in generating derivatives that mimic natural products known for their biological activities. The ability to access such structures through well-defined synthetic routes is crucial for accelerating drug discovery efforts.
The methyl group at the 1-position of the cyclobutane ring also contributes to the overall reactivity and conformational preferences of the molecule. This substitution pattern can influence how the molecule interacts with enzymes or receptors in biological systems, potentially affecting its efficacy and selectivity as a therapeutic agent.
Recent advancements in computational chemistry have further enhanced our understanding of how trans-3-Ethynyl-3-Hydroxy-1-methylcyclobutanecarboxylic acid behaves under different conditions. Molecular modeling studies have provided insights into its binding modes with potential biological targets, helping researchers design more effective derivatives. These computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts and reducing the time required to identify promising candidates.
The compound's potential extends beyond academic research into industrial applications as well. The pharmaceutical industry is always seeking novel building blocks that can streamline synthetic routes and improve yields. trans-3-Ethynyl-3-Hydroxy-1-methylcyclobutanecarboxylic acid, with its unique structural features and reactivity profile, fits well into this demand. Companies specializing in fine chemicals have shown interest in developing scalable synthetic methods for such intermediates, ensuring their availability for broader use.
In conclusion, trans-3-Ethynyl-3-Hydroxy-1-methylcyclobutanecarboxylic acid (CAS No. 286443-22-9) represents a fascinating compound with significant potential in both academic research and industrial applications. Its structural features enable diverse chemical transformations and interactions with biological systems, making it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound and related derivatives, its importance is likely to grow within the chemical and pharmaceutical communities.
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